N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for optical materials . The compound’s unique structure, which includes a benzothiadiazole moiety and a phenoxyacetamide group, contributes to its distinct chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds such as 2,1,3-benzothiadiazol-4-yl derivatives are often used as building blocks of optical materials . They generally act as acceptors in polymer molecules .
Mode of Action
It’s worth noting that similar compounds, such as 2,1,3-benzothiadiazol-4-yl derivatives, can have their photophysical behavior tuned by functionalization or coordination to suitable metal ions .
Biochemical Pathways
Similar compounds such as 2,1,3-benzothiadiazol-4-yl isothiocyanate have been found to inhibit a broad spectrum of enzymes, including proteases, phosphatases, and kinases .
Result of Action
Similar compounds, such as 2,1,3-benzothiadiazol-4-yl derivatives, are often used in the fabrication of organic electronic devices such as organic solar cells (oscs) and organic photovoltaics (opvs) .
Action Environment
Similar compounds, such as 2,1,3-benzothiadiazol-4-yl derivatives, are often used in various scientific applications, including optoelectronics, photocatalysis, and photodynamic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with phenoxyacetic acid or its derivatives. One common method includes the following steps:
Formation of Benzothiadiazole Derivative: The starting material, 2-aminobenzenethiol, undergoes cyclization with nitrous acid to form 2,1,3-benzothiadiazole.
Acylation Reaction: The benzothiadiazole derivative is then reacted with phenoxyacetic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.
Photodynamic Therapy: Employed in medical research for its potential use in cancer treatment through photodynamic therapy.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its fluorescence properties.
Coordination Chemistry: Acts as a ligand in coordination compounds with transition metals, which are studied for their unique photophysical and catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzenesulfonamide
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide is unique due to its specific combination of the benzothiadiazole moiety and the phenoxyacetamide group. This structure imparts distinct photophysical properties, making it particularly suitable for applications in optoelectronics and photodynamic therapy.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(9-19-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-20-16-12/h1-8H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPRCSGVMYMIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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